molecular formula C13H20ClN3O B7407319 2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide

2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide

Cat. No.: B7407319
M. Wt: 269.77 g/mol
InChI Key: DQBRREVTXITYQJ-UHFFFAOYSA-N
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Description

2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide is a synthetic compound that features an imidazole ring substituted with a chlorine atom and an acetamide group attached to a cyclooctyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Chlorination: The imidazole ring is then chlorinated using phosphorus oxychloride in toluene solvent.

    Acetamide Formation: The final step involves the reaction of the chlorinated imidazole with cyclooctylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Mechanism of Action

The mechanism of action of 2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine-substituted imidazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of target activity . The acetamide group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromoimidazol-1-yl)-N-cyclooctylacetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(2-iodoimidazol-1-yl)-N-cyclooctylacetamide: Contains an iodine atom instead of chlorine.

    2-(2-fluoroimidazol-1-yl)-N-cyclooctylacetamide: Features a fluorine atom in place of chlorine.

Uniqueness

2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence the compound’s reactivity and binding properties, making it distinct from its halogen-substituted analogs .

Properties

IUPAC Name

2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O/c14-13-15-8-9-17(13)10-12(18)16-11-6-4-2-1-3-5-7-11/h8-9,11H,1-7,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBRREVTXITYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CN2C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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